molecular formula C18H17IN4O2S B10900453 4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10900453
M. Wt: 480.3 g/mol
InChI Key: VHIOURYIYZAHPD-KEBDBYFISA-N
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Description

4-[((E)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a methoxy group, and an iodophenoxy moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-iodophenol with methoxybenzaldehyde to form an intermediate, which is then reacted with triazole derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[((E)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-[((E)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and iodophenoxy moiety make it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C18H17IN4O2S

Molecular Weight

480.3 g/mol

IUPAC Name

4-[(E)-[3-[(4-iodophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17IN4O2S/c1-12-21-22-18(26)23(12)20-10-13-3-8-17(24-2)14(9-13)11-25-16-6-4-15(19)5-7-16/h3-10H,11H2,1-2H3,(H,22,26)/b20-10+

InChI Key

VHIOURYIYZAHPD-KEBDBYFISA-N

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)I

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)I

Origin of Product

United States

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